Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H6BrNO3 It is known for its unique structure, which includes a bromine atom, a methyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxo derivatives and dihydropyridine derivatives.
Scientific Research Applications
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 5-bromo-1-methyl-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-10-6(8(12)13-2)4-3-5(9)7(10)11/h3-4H,1-2H3 |
InChI Key |
HZCKSRGQYNGBTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C(C1=O)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.